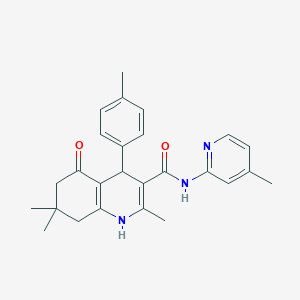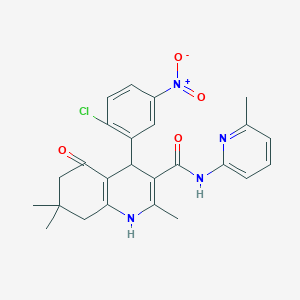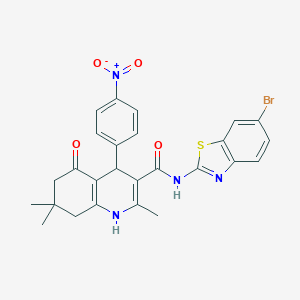![molecular formula C25H21N3OS2 B304293 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile in lab experiments include its potential anti-inflammatory, antioxidant, and antitumor properties. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. These include further studies on its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of cancer and other diseases. Additionally, studies on its pharmacokinetics and toxicity will be important for determining its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves the reaction of 10H-phenothiazine-2-carbonyl chloride with 2-(2-aminoethylthio)ethanamine in the presence of sodium hydride. The resulting intermediate is then reacted with 2,3,4,5-tetrahydro-1H-cyclohept[b]pyridine-3-carbonitrile to produce the final compound.
Aplicaciones Científicas De Investigación
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. Its ability to inhibit the production of reactive oxygen species and reduce oxidative stress has been of particular interest in the study of various diseases.
Propiedades
Nombre del producto |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
|---|---|
Fórmula molecular |
C25H21N3OS2 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c26-15-18-14-17-8-2-1-3-9-19(17)27-25(18)30-16-24(29)28-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)28/h4-7,10-14H,1-3,8-9,16H2 |
Clave InChI |
SHWVRZVVLCDYJQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)






